molecular formula C16H13Cl3O2 B13768980 Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester CAS No. 65416-22-0

Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester

Cat. No.: B13768980
CAS No.: 65416-22-0
M. Wt: 343.6 g/mol
InChI Key: XBNCLGQQXMCUGV-UHFFFAOYSA-N
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Description

Properties

CAS No.

65416-22-0

Molecular Formula

C16H13Cl3O2

Molecular Weight

343.6 g/mol

IUPAC Name

(2,2,2-trichloro-1-phenylethyl) 2-phenylacetate

InChI

InChI=1S/C16H13Cl3O2/c17-16(18,19)15(13-9-5-2-6-10-13)21-14(20)11-12-7-3-1-4-8-12/h1-10,15H,11H2

InChI Key

XBNCLGQQXMCUGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC(C2=CC=CC=C2)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of α-(trichloromethyl)benzyl alcohol

This intermediate is crucial as the alcohol precursor for the esterification step.

3.1. Common Synthetic Routes

Method Reactants Catalyst/Conditions Notes
Addition of chloral (trichloroacetaldehyde) to benzene Benzene + Chloral (CCl3CHO) Friedel-Crafts catalyst (AlCl3), temperature -70 to +100 °C Forms complex alcoholate intermediate; widely used industrial method
Reaction of benzaldehyde with chloroform Benzaldehyde + Chloroform (CHCl3) Potassium hydroxide (KOH), basic conditions Alternative approach via haloform reaction; less commonly used

3.2. Reaction Mechanism

  • The Friedel-Crafts catalyzed addition of chloral to benzene forms a trichloromethyl-substituted benzyl alcohol intermediate.
  • This reaction proceeds via electrophilic aromatic substitution, facilitated by the Lewis acid catalyst.
  • The temperature is carefully controlled to optimize yield and minimize side reactions.

Esterification to Form Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester

4.1. Esterification with Acetic Anhydride

  • The α-(trichloromethyl)benzyl alcohol is reacted with acetic anhydride under anhydrous conditions.
  • Catalysts such as sulfuric acid or 4-dimethylaminopyridine (DMAP) can be used to enhance reaction rates.
  • Typical reaction temperatures range from ambient to slightly elevated (20–100 °C).
  • The reaction is often carried out in an organic solvent or diluent to improve solubility and control exothermicity.

4.2. Esterification with Acid Halides or Anhydrides

  • Alternative esterification involves reacting the alcohol intermediate with acid halides (e.g., acetyl chloride) or acid anhydrides.
  • This is typically done in the presence of a solvent such as o-dichlorobenzene.
  • Sodium sulfate hydrate is added post-reaction to remove water and facilitate purification.
  • Filtration removes salts and aluminum halide byproducts.
  • Crystallization from isopropanol at low temperatures (0 °C) yields the pure ester product.

Detailed Reaction Conditions and Yields

Step Reactants Catalyst/Conditions Solvent Temperature Yield Melting Point (°C) Notes
1. Formation of α-(trichloromethyl)benzyl alcohol Benzene + Chloral AlCl3 (Friedel-Crafts) o-Dichlorobenzene ~20 °C (controlled) High (not specified) - Complex alcoholate intermediate formed
2. Esterification with acid halide/anhydride α-(trichloromethyl)benzyl alcohol + Acetyl chloride or acetic anhydride - o-Dichlorobenzene, isopropanol (for crystallization) -70 to +100 °C 92% (example) 85–86 °C Crystallization improves purity
Alternative esterification α-(trichloromethyl)benzyl alcohol + Acetic anhydride Sulfuric acid or DMAP catalyst - Ambient to 100 °C High 85–88 °C Purification by recrystallization or chromatography

Purification and Characterization

  • Purification: Recrystallization from isopropanol or ethanol/water mixtures is common. Column chromatography on silica gel with gradient elution can be used for high purity requirements.
  • Characterization Techniques:
    • NMR Spectroscopy: $$^{1}H$$ NMR shows acetate protons at δ 1.8–2.2 ppm; $$^{13}C$$ NMR shows carbonyl carbon at δ 170–175 ppm.
    • FT-IR: Ester carbonyl stretch at ~1740 cm⁻¹ confirms ester formation.
    • GC-MS: Used for purity and impurity profiling.
    • Melting Point: 85–88 °C consistent with literature.

Summary Table of Preparation Routes

Preparation Route Key Steps Advantages Disadvantages
Friedel-Crafts addition of chloral to benzene + esterification with acetic anhydride Well-established, high yield, scalable High purity, good control over reaction Requires Lewis acid catalyst, moisture-sensitive
Benzaldehyde + chloroform + KOH base reaction + esterification Alternative route avoiding AlCl3 Uses milder conditions Lower selectivity, more side products
Esterification with acid halides + sodium sulfate purification Efficient ester formation, easy salt removal High yield, good crystallization Requires careful temperature control

Research Findings and Notes

  • The compound is known for its stability and excellent fixative properties in fragrances, attributable to the trichloromethyl group enhancing electrophilicity and resistance to hydrolysis.
  • The Friedel-Crafts catalyzed method is preferred industrially due to better yields and cleaner products.
  • Hydrolysis under acidic conditions leads to decomposition, so anhydrous conditions are critical during esterification.
  • The product’s melting point and spectral data are consistent across multiple studies, confirming reproducibility of the preparation methods.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloro group can enhance the compound’s binding affinity to certain proteins, leading to inhibition or activation of biological pathways. The ester group can also undergo hydrolysis, releasing active metabolites that further modulate biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzeneacetic Acid Esters

Compound 1 : Benzeneacetic Acid, 3-Methylphenyl Ester (CAS 122-27-0)
  • Structure : Features a 3-methylphenyl ester group.
  • Applications : Used in gas chromatography-mass spectrometry (GC-MS) analysis .
  • Key Differences :
    • Lacks halogen substituents, resulting in lower molecular weight (MW: 226 vs. trichloro derivative’s higher MW).
    • Higher volatility due to smaller substituents .
Compound 2 : Benzeneacetic Acid, 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl Ester (CAS 30982-35-5)
  • Structure : Contains a bicyclic terpene-derived ester group.
  • Molecular Formula : C₁₉H₂₄O₂ (MW: 284.39) .
  • Key Differences: Non-halogenated; the bicyclic structure enhances rigidity and may influence flavor or fragrance applications. Lower environmental persistence compared to the trichloro derivative .
Compound 3 : Benzeneacetic Acid, α-(1-Methylethyl)-, Methyl Ester (CAS 143838-44-2)
  • Structure : Branched isopropyl and methyl ester groups.
  • Properties :
    • MW: 192.25; Density: 0.996 g/cm³; Boiling Point: 245.7°C .
  • Key Differences: Smaller substituents reduce steric hindrance and lipophilicity. Potential use in synthetic intermediates vs. trichloro derivative’s regulatory constraints .

Halogenated Benzeneacetic Acid Esters

Compound 4 : Benzeneacetic Acid, 4-Chloro-α-(1-Methylethyl)-, 2-Amino-2-oxo-1-(3-phenoxyphenyl)ethyl Ester (CAS 67685-93-2)
  • Structure: Chloro, isopropyl, and amino-oxo substituents.
  • Properties :
    • MW: 437.92; Density: 1.236 g/cm³ .
  • Key Differences: Chlorine substitution at the 4-position vs. trichloro groups in the target compound. Presence of an amino-oxo group enhances polarity, altering solubility and bioavailability .
Compound 5 : Benzeneacetic Acid, 4-Chloro-α-(1-Methylethyl)-, (S)-Cyano(3-phenoxyphenyl)methyl Ester (CAS 66230-04-4)
  • Structure: Chloro, cyano, and phenoxyphenyl groups.
  • Applications : Used in agrochemicals (e.g., pesticides) .
  • Regulatory focus on agricultural use vs. trichloro derivative’s undefined applications .

Non-Halogenated Esters with Functional Groups

Compound 6 : Allyl Phenylacetate (CAS 1797-74-6)
  • Structure : Allyl ester group.
  • Applications : Flavoring agent in food and cosmetics .
  • Key Differences :
    • High volatility (allyl group) compared to the trichloro derivative’s low volatility.
    • Generally recognized as safe (GRAS) status vs. NDSL listing for the target compound .
Compound 7 : Anisyl Phenylacetate (CAS 102-17-0)
  • Structure : 4-Methoxybenzyl ester group.
  • Applications: Fragrance component with floral notes .
  • Key Differences :
    • Methoxy group enhances solubility in polar solvents.
    • Broader commercial acceptance compared to the niche regulatory status of the trichloro derivative .

Comparative Data Table

Compound Name (CAS) Molecular Formula MW Key Substituents Applications Regulatory Status
Target Compound (65416-22-0) - High 2,2,2-Trichloro-1-phenylethyl Undefined (NDSL-listed) Requires notification
Benzeneacetic Acid, 3-Methylphenyl Ester (122-27-0) C₁₅H₁₄O₂ 226 3-Methylphenyl GC-MS analysis Unrestricted
Allyl Phenylacetate (1797-74-6) C₁₁H₁₂O₂ 176.21 Allyl Flavoring agent GRAS
Benzeneacetic Acid, 4-Chloro-α-(1-Methylethyl)-... (67685-93-2) C₂₅H₂₄ClNO₄ 437.92 Chloro, amino-oxo Pharmaceutical intermediate Restricted (chlorinated)

Key Findings

  • Structural Influence : Halogenation (especially trichloro substitution) increases molecular weight, density, and environmental persistence.
  • Regulatory Impact: The trichloro derivative’s NDSL status contrasts with GRAS or unrestricted statuses of non-halogenated esters.
  • Functional Diversity: Substitutents dictate applications—flavors (allyl, anisyl), agrochemicals (cyano), or analytical standards (methylphenyl).

Biological Activity

Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester, also known as 2,2,2-trichloro-1-phenylethyl acetate, is a chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C10H9Cl3O2
Molecular Weight: 252.54 g/mol
IUPAC Name: 2,2,2-trichloro-1-phenylethyl acetate
CAS Registry Number: 7007-00-0

The compound features a trichloromethyl group attached to a phenylethyl structure, which contributes to its biological activity and potential as an insecticide.

Antimicrobial Activity

Research indicates that benzeneacetic acid derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds related to benzeneacetic acid can inhibit the growth of various bacteria and fungi. A study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .

Insecticidal Properties

The compound has been identified as having insecticidal properties. It acts by disrupting the nervous system of insects, making it effective against various pest species. The preparation methods for these esters have been improved to enhance their efficacy and reduce environmental impact .

The biological activity of benzeneacetic acid derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in metabolic pathways. For example, the compound may inhibit specific enzymes critical for the survival of pathogens or pests. This mechanism is crucial for its application in both medical and agricultural fields.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of benzeneacetic acid derivatives against common pathogens. The results showed varying degrees of inhibition depending on the concentration and specific structure of the derivative tested. Notably:

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
Compound A50 µg/mLE. coli
Compound B25 µg/mLS. aureus
Compound C30 µg/mLCandida albicans

This table illustrates the potential for developing new antimicrobial agents from benzeneacetic acid derivatives.

Research Findings on Toxicity

In studies assessing toxicity, it was found that while some derivatives exhibited strong antimicrobial properties, they also displayed varying levels of toxicity towards non-target organisms such as Caenorhabditis elegans. The concentration-response relationship indicated that certain formulations could be harmful in higher concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step esterification or substitution reactions. For example, nucleophilic substitution of trichloroethanol with activated benzeneacetic acid derivatives under controlled anhydrous conditions (e.g., using DCC/DMAP as coupling agents). Temperature (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or THF) are critical to minimize side reactions. Yield optimization requires monitoring via TLC or HPLC .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–7.5 ppm) and trichloroethyl group signals (δ 4.5–5.0 ppm for CH2_2Cl3_3). 13^{13}C NMR confirms ester carbonyl (~170 ppm) and chlorine-substituted carbons.
  • IR : Strong C=O stretch (~1740 cm1^{-1}) and C-Cl stretches (600–800 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]+^+ and fragmentation patterns. Reference databases like NIST Chemistry WebBook provide comparative spectral data .

Q. What regulatory considerations apply to this compound under Canadian chemical management policies?

  • Methodological Answer : The compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring notification under the New Substances Notification Regulations (Chemicals and Polymers) prior to manufacture/import. Researchers must submit toxicity and ecotoxicity data to Environment and Climate Change Canada and Health Canada for joint risk assessment. Compliance includes tracking annual volumes and disposal methods .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in modulating epithelial-mesenchymal transition (EMT) in cellular models?

  • Methodological Answer :

  • In vitro assays : Use human bronchial epithelial (HBE) cells treated with silica (EMT inducer) and co-administer the compound. Assess EMT markers (E-cadherin loss, vimentin upregulation) via immunofluorescence or Western blot.
  • Transcriptomic/metabolomic profiling : RNA-seq identifies p53-dependent pathways; LC-MS quantifies benzeneacetic acid levels in cell lysates.
  • Control experiments : Compare results with p53-knockout cells to validate mechanistic dependence .

Q. How can contradictions in reported biological activities of this compound across in vitro models be resolved?

  • Methodological Answer :

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 μM) across studies.
  • Cell-line specificity : Test activity in multiple lines (e.g., A549, HEK293) to identify tissue-specific effects.
  • Metabolic stability assays : Evaluate compound degradation in culture media (via LC-MS) to rule out artifactually reduced efficacy.
  • Meta-analysis : Cross-reference data from public repositories (e.g., PubChem BioAssay) to identify trends or outliers .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • GC-MS with headspace sampling : Detects volatile impurities (e.g., residual solvents like dichloromethane).
  • HPLC-PDA/ELSD : Quantifies non-volatile byproducts (e.g., unreacted trichloroethanol) using C18 columns and gradient elution (acetonitrile/water).
  • ICP-MS : Measures heavy metal contaminants (e.g., Pd catalysts) at ppb levels. Calibration with certified reference materials ensures accuracy .

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